Pigment Yellow 180 (C.I. 21290)

Description

Significance and Historical Context of Disazo Benzimidazolone Pigments

Disazo pigments are a class of organic colorants characterized by the presence of two azo groups (–N=N–) in their molecular structure. The development of disazo condensation pigments in the mid-1950s in Europe, and their subsequent introduction to the United States in 1960, marked a significant advancement in pigment technology. mfa.org These pigments offer a range of colors from yellow to violet and are noted for their low solubility in organic solvents and fair to good lightfastness. mfa.org

A pivotal moment in the evolution of high-performance pigments was the introduction of the benzimidazolone group in 1960. naturalpigments.com This structural moiety, when incorporated into pigment molecules, imparts exceptional durability and fastness properties. Benzimidazolone pigments, a subclass of azo pigments, are synthesized to provide a wide color range, with acetoacetylarylamides yielding shades from greenish-yellow to orange. naturalpigments.com

Evolution of Organic Pigment Chemistry and the Development of C.I. Pigment Yellow 180

The history of pigments dates back to prehistoric times, with early colorants derived from natural ores. britannica.comresearchgate.net The birth of the synthetic organic dye industry was catalyzed by William Perkin's discovery of mauveine in 1856. researchgate.net This led to the development of a vast array of synthetic pigments, including the azo class, which became the largest group due to their versatile chemistry and broad color spectrum. naturalpigments.com

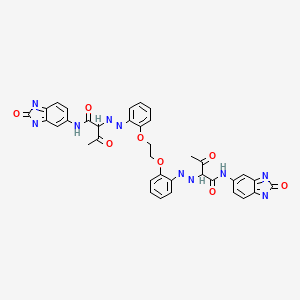

Pigment Yellow 180 (PY 180) emerged from this rich history of chemical innovation. It is chemically classified as a disazo-benzimidazolone pigment. Notably, it is the sole disazo pigment within the benzimidazolone yellow series, a distinction that contributes to its unique performance characteristics. precisechem.com Its molecular structure, C₃₆H₃₂N₁₀O₈, features two azo groups and the stabilizing benzimidazolone moiety, which together provide its characteristic greenish-yellow hue and remarkable stability.

Current Research Landscape and Emerging Scientific Inquiry in Pigment Yellow 180 Studies

Contemporary research on Pigment Yellow 180 is focused on several key areas. A primary objective is the optimization of its synthesis and production processes to enhance properties such as transparency, particle size, and color strength. google.com For instance, studies have investigated the use of fine slurries of the coupling component, 5-acetoacetylamino-benzimidazolone, to produce PY 180 with improved transparency for applications like color filters. google.com

Another significant area of investigation is the influence of solvents on the pigmentation behavior of PY 180. Research using Hansen solubility parameters (HSPs) and molecular polarity index (MPI) methods has shown that the choice of solvent during post-processing can affect the pigment's crystallinity, particle size, and ultimately its colorimetric properties. researchgate.net Furthermore, there is a growing emphasis on developing more sustainable and greener manufacturing routes for PY 180 to minimize waste and environmental impact. Advanced analytical techniques are also being employed to better understand its crystal structure and purity.

Chemical and Physical Properties

Pigment Yellow 180 is a greenish-yellow powder with a chemical formula of C₃₆H₃₂N₁₀O₈ and a molar mass of 732.7 g/mol . precisechem.comnih.gov It is recognized for its high color strength and excellent durability. precisechem.com

Key physical and chemical properties of Pigment Yellow 180 are summarized in the table below:

| Property | Value |

| Molecular Formula | C₃₆H₃₂N₁₀O₈ |

| Molar Mass | 732.7 g/mol |

| Density | 1.42 - 1.52 g/cm³ precisechem.com |

| Melting Point | >300°C |

| Oil Absorption | 35-45 g/100g finelandchem.com |

| pH Value | 6.0 - 8.0 precisechem.comfinelandchem.com |

| Specific Surface Area | 24 m²/g |

Note: The values presented are typical and may vary depending on the specific grade and manufacturing process.

Synthesis and Manufacturing Processes

The synthesis of Pigment Yellow 180 is primarily achieved through a diazo coupling reaction. This chemical process involves two main steps:

Diazotization: An aromatic amine, specifically 1,2-bis(2-aminophenoxy)ethane, is treated with a source of nitrous acid to form a diazonium salt. google.com

Coupling: The resulting diazonium salt is then reacted with a coupling component, which for PY 180 is 5-acetoacetylamino-benzimidazolone. google.com

Several methods for its manufacture have been documented, including the condensation of the product of diazotized 2-aminophenol (B121084) and the coupling component with dichloroethane, or the condensation of the product of diazotized o-chloroaniline and the coupling component with ethylene (B1197577) glycol. dyestuffscn.com

Research continues to explore ways to refine this process. For example, using a fine slurry of the coupling component has been shown to yield a pigment with enhanced transparency. google.com Post-synthesis surface treatments can also be employed to modify the pigment's properties. google.com

Advanced Analytical Characterization

A variety of advanced analytical techniques are utilized to characterize the chemical and physical properties of Pigment Yellow 180.

X-ray Diffraction (XRD): This is a primary technique for analyzing the crystalline structure of PY 180. XRD helps determine the pigment's crystallinity, crystallite size, and crystal phase. While polymorphism (the existence of multiple crystal structures) is common in the broader benzimidazolone pigment class, distinct polymorphs of PY 180 are not commonly reported, suggesting a high thermodynamic stability of its crystal lattice.

Spectroscopic Techniques: Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy are used to confirm the chemical structure and identify functional groups within the pigment molecule. researchgate.net

Microscopy: Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are employed to visualize the particle size and morphology of the pigment. researchgate.net Raw PY 180 often consists of amorphous particles or small crystals.

Chromatography: High-performance liquid chromatography (HPLC) can be used to analyze the purity of the pigment. sielc.com

Performance Characteristics and Industrial Applications

Pigment Yellow 180 is valued for its excellent performance characteristics, which make it suitable for a wide range of demanding applications. finelandchem.com

Performance Highlights:

High Heat Stability: It exhibits excellent thermal stability, withstanding temperatures up to 290-300°C in various polymers. precisechem.com

Excellent Lightfastness: It demonstrates very good resistance to fading when exposed to light. finelandchem.comprecisechem.com

Good Weather Resistance: PY 180 shows strong resistance to weathering, maintaining its color stability in various environmental conditions. finelandchem.com

Migration Resistance: It shows excellent resistance to migration in plasticized PVC.

Chemical Resistance: The pigment has good resistance to acids and alkalis. finelandchem.com

Industrial Applications:

Due to these properties, Pigment Yellow 180 is widely used in the following industries:

Plastics: It is extensively used for coloring a variety of plastics, including PVC, PE, PP, ABS, and engineering plastics, due to its high heat stability and migration resistance. precisechem.com It is particularly suitable for applications with low warping requirements, such as cable sheathing. precisechem.com

Printing Inks: PY 180 is recommended for high-end printing inks, such as solvent-based and water-based packaging inks, metal decorative inks, and UV inks. precisechem.com Its low electrical conductivity makes it suitable for certain solvent-based packaging printing inks. precisechem.com

Coatings: It is used in general industrial coatings and powder coatings where excellent fastness and a strong, transparent greenish-yellow color are desired. precisechem.com

Properties

Molecular Formula |

C36H28N10O8 |

|---|---|

Molecular Weight |

728.7 g/mol |

IUPAC Name |

2-[[2-[2-[2-[[1,3-dioxo-1-[(2-oxobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]phenoxy]ethoxy]phenyl]diazenyl]-3-oxo-N-(2-oxobenzimidazol-5-yl)butanamide |

InChI |

InChI=1S/C36H28N10O8/c1-19(47)31(33(49)37-21-11-13-23-27(17-21)41-35(51)39-23)45-43-25-7-3-5-9-29(25)53-15-16-54-30-10-6-4-8-26(30)44-46-32(20(2)48)34(50)38-22-12-14-24-28(18-22)42-36(52)40-24/h3-14,17-18,31-32H,15-16H2,1-2H3,(H,37,49)(H,38,50) |

InChI Key |

RFIGUUFNKNICHV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C(=O)NC1=CC2=NC(=O)N=C2C=C1)N=NC3=CC=CC=C3OCCOC4=CC=CC=C4N=NC(C(=O)C)C(=O)NC5=CC6=NC(=O)N=C6C=C5 |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for Pigment Yellow 180

Fundamental Reaction Pathways in Pigment Yellow 180 Synthesis

The synthesis of Pigment Yellow 180 is primarily achieved through a sequence of diazotization and azo coupling reactions, followed by a condensation step. dyestuffintermediates.com

Principles of Diazo Coupling Reactions

Diazo coupling is a cornerstone of azo pigment synthesis. wikipedia.org It is an electrophilic aromatic substitution reaction where a diazonium salt acts as the electrophile and attacks an electron-rich coupling agent. wikipedia.orgyoutube.com

The initial step is diazotization , where a primary aromatic amine is converted into a diazonium salt. In the case of Pigment Yellow 180, the diamine 1,2-bis(2-aminophenoxy)ethane is treated with an acidic solution, typically hydrochloric acid, and then a solution of sodium nitrite (B80452) at a low temperature (0–5°C) to form the corresponding bis-diazonium salt. youtube.com

The subsequent azo coupling reaction involves the reaction of the diazonium salt with a coupling component. For Pigment Yellow 180, the coupling agent is 5-acetoacetylamino-benzimidazolone. google.com The diazonium salt solution is gradually added to a slurry of the coupling component under controlled pH (typically alkaline, around 8-9) and temperature conditions. This reaction results in the formation of the crude Pigment Yellow 180.

Condensation Reaction Mechanisms of Precursors

While the primary route involves the direct coupling of a bis-diazonium salt, alternative synthetic pathways for Pigment Yellow 180 involve condensation reactions. One such method includes the diazotization of 2-aminophenol (B121084), which is then coupled with 3-oxo-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)butanamide. The resulting product from two molar equivalents is then condensed with dichloroethane. dyestuffintermediates.com Another variation involves the condensation of the product from the coupling of diazotized o-chloroaniline (2 molar equivalents) and 3-oxo-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)butanamide with ethylene (B1197577) glycol. dyestuffintermediates.com These condensation reactions essentially link two monoazo units together to form the final disazo pigment structure.

Advanced Synthetic Protocols and Reproducibility in Laboratory Settings

Achieving consistent quality and high performance in Pigment Yellow 180 requires precise control over the synthesis process.

Optimization of Reaction Parameters: Temperature, pH, and Reaction Time

The physical and coloristic properties of Pigment Yellow 180 are highly dependent on the reaction conditions.

| Parameter | Optimized Condition | Rationale |

| Temperature | Diazotization: 0–5°C. Coupling: Generally below 10°C, though some methods specify around 27°C. | Lower temperatures during coupling can prevent premature aggregation of pigment particles, leading to smaller and more transparent particles. google.com |

| pH | Coupling: Alkaline, typically pH 8–9. | The pH influences the reactivity of the coupling component and the stability of the diazonium salt. wikipedia.org |

| Reaction Time | Coupling: Gradual addition over several hours (e.g., 5 hours). A longer reaction time (5 minutes to 1 hour longer than conventional methods) at lower temperatures has been patented to improve transparency. google.com | Slow addition rates and extended reaction times can promote more ordered crystal growth and a more uniform particle size distribution. |

Control of Stoichiometric Ratios for Enhanced Yield and Purity

Precise control of the molar ratios of reactants is critical for maximizing the yield and purity of Pigment Yellow 180. An excess of either the diazo component or the coupling component can lead to the formation of undesirable by-products, which can negatively impact the final properties of the pigment. For instance, in the synthesis of unsymmetrical pigments, controlling the addition of the base during the coupling step is crucial for increasing the purity of the target molecule by preventing side reactions.

Post-Synthetic Treatment and Pigmentation Processes for Performance Enhancement

Crude Pigment Yellow 180 often requires further processing to optimize its properties for specific applications. These post-synthetic treatments are crucial for controlling particle size, crystallinity, and surface characteristics. guidechem.com

Solvent Thermal Treatment: Heating the crude pigment in a suitable organic solvent, a process known as pigmentation, is a common method to improve its properties. researchgate.netresearchgate.net This treatment promotes a dissolution-reprecipitation mechanism, leading to an increase in particle size and crystallinity, which in turn affects the color hue, shifting it from a reddish-yellow to a greenish-yellow. researchgate.net Solvents with low Hansen solubility parameter differences relative to the pigment are generally preferred for obtaining high-quality pigments. researchgate.net

Grinding: To achieve smaller particle sizes and higher transparency, the pigment can be ground with an inorganic salt, such as sodium chloride, in the presence of a wetting agent like a glycolic solvent. google.comepo.org This process increases the surface area of the pigment particles. google.com

Surface Treatment: The surface of the pigment particles can be modified to enhance their performance in specific applications. For example, treating the pigment with wax emulsions, such as polyethylene (B3416737) or montan wax, can improve its hydrophobicity and dispersibility in plastics. google.com Surface modification can also improve the pigment's dispersibility in non-organic systems. guidechem.com

Solvent-Mediated Recrystallization and Particle Growth Mechanisms

The initial synthesis of Pigment Yellow 180, typically through a diazo coupling reaction at low temperatures, often results in the rapid precipitation of amorphous particles or small crystals. researchgate.net To enhance the pigment's properties, a post-synthesis pigmentation process involving solvent treatment is crucial. This process, known as solvent-mediated recrystallization, facilitates the transformation of the initial crude pigment into a more stable crystalline form with a larger particle size and improved crystallinity. researchgate.netresearchgate.net

The underlying mechanism of this transformation is a dissolution-reprecipitation process. researchgate.net The crude pigment particles partially dissolve in the solvent and then reprecipitate onto the surface of more stable, larger crystals. This leads to a gradual increase in the average particle size and a narrowing of the particle size distribution. The extent of this particle growth and the final crystalline characteristics are heavily influenced by the choice of solvent and the processing conditions. researchgate.net Characterization techniques such as Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD) are employed to observe the changes in particle morphology and crystallinity during this process. researchgate.net Studies have shown that treatment with certain solvents can lead to a significant increase in X-ray intensity ratios and particle size, indicating enhanced crystallinity and particle growth. researchgate.net

Investigation of Solvent Effects on Pigmentation Behavior

The selection of an appropriate solvent is a critical parameter in the pigmentation process of Pigment Yellow 180, as it directly impacts the final coloristic and physical properties of the pigment. researchgate.net The interaction between the pigment and the solvent governs the dissolution-reprecipitation kinetics, thereby influencing the final particle size, shape, and crystalline structure. researchgate.netresearchgate.net Research has demonstrated that treating Pigment Yellow 180 in different solvents can result in a spectrum of color variations, from reddish-yellow to greenish-yellow. researchgate.net This color shift is primarily attributed to the changes in crystallinity and particle size that occur during the solvent treatment. researchgate.net

To systematically understand and predict the effect of solvents on the pigmentation behavior of Pigment Yellow 180, scientific models such as Hansen Solubility Parameters (HSPs) and Molecular Polarity Index (MPI) are utilized. researchgate.net

Application of Hansen Solubility Parameters (HSPs) for Solvent Selection

Hansen Solubility Parameters (HSPs) provide a quantitative framework for predicting the compatibility between a solute (Pigment Yellow 180) and a solvent. The total cohesive energy of a substance is divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). hansen-solubility.com The principle behind HSPs is that substances with similar HSP values are likely to be miscible.

In the context of Pigment Yellow 180, the difference in HSPs (Δδ) between the pigment and the solvent is a key indicator of the solvent's effectiveness in the pigmentation process. researchgate.net A smaller Δδ generally signifies better compatibility, leading to a more efficient dissolution-reprecipitation process and resulting in higher quality pigments. researchgate.netresearchgate.net By calculating and comparing the HSPs of various solvents with that of Pigment Yellow 180, it is possible to screen and select optimal solvents for achieving desired pigment characteristics. Studies have shown a correlation between low HSP differences and the successful production of high-quality pigments. researchgate.net

Table 1: Hansen Solubility Parameters for Selected Solvents

| Solvent | Dispersion (δD) | Polar (δP) | Hydrogen Bonding (δH) |

| Acetaldehyde | 14.7 | 8.0 | 11.3 |

| Acetamide | 17.3 | 18.7 | 22.4 |

| Methanol (B129727) | 14.7 | 12.3 | 22.3 |

| Dimethyl Sulfoxide (B87167) (DMSO) | 18.4 | 16.4 | 10.2 |

This table presents a selection of solvents and their respective Hansen Solubility Parameters. The values are typically expressed in MPa0.5.

Role of Molecular Polarity Index (MPI) in Modulating Pigment Coloration

While HSPs are a valuable tool, they may not always accurately predict the outcome of the pigmentation process. researchgate.net To supplement the predictions from HSPs, the Molecular Polarity Index (MPI) is employed. The MPI provides a measure of the solvent's molecular polarity, which plays a significant role in modulating the color of the pigment. researchgate.net

Research indicates that for solvents with similar solubility parameters to Pigment Yellow 180, the MPI of the solvent has a strong influence on the resulting color variation. researchgate.netresearchgate.net A higher MPI in the solvent can lead to a greater shift in the pigment's color. researchgate.net This is because the polarity of the solvent molecules can affect the electronic environment of the pigment molecules during the recrystallization process, thereby influencing the final crystal lattice and, consequently, the absorption and reflection of light. The CIE Lab* color space model is often used to quantify these color changes, analyzing parameters such as lightness (ΔL), and the red/green (Δa) and yellow/blue (Δb*) coordinates. researchgate.net

Directed Morphology Control in Pigment Yellow 180 Synthesis

The morphology of Pigment Yellow 180 particles, including their size and shape, is a critical determinant of their performance properties. For instance, in applications requiring high transparency, smaller and more uniform particles are desirable. google.com Conversely, for applications demanding high hiding power, larger and more irregular particles might be preferred.

Directed morphology control aims to manipulate the synthesis conditions to produce pigment particles with a specific, predetermined morphology. This can be achieved by carefully controlling parameters during the diazo coupling reaction, such as temperature and reaction time. google.com For example, carrying out the coupling reaction at a lower temperature and for a longer duration than conventional methods can help prevent the aggregation of pigment particles, leading to a smaller and more transparent final product. google.com The introduction of certain additives or the use of specific solvent systems during synthesis can also influence the nucleation and growth of the pigment crystals, thereby directing their final morphology.

Surface Modification Techniques for Functionalization

To further enhance the performance of Pigment Yellow 180 and tailor it for specific applications, surface modification techniques are employed. These techniques aim to alter the surface chemistry of the pigment particles without changing their bulk properties. This can improve properties such as dispersibility in various media, lightfastness, and resistance to environmental factors. epo.org

Impact of Wax Treatment on Pigment Hydrophobicity

One common surface modification technique for Pigment Yellow 180 is wax treatment. This involves coating the surface of the pigment particles with a layer of wax. google.com The primary goal of this treatment is to increase the hydrophobicity of the pigment. google.com

The process generally involves mixing the pigment with a wax latex and then using heat and emulsification to coat the pigment surface. google.com An alternative method involves adding the wax latex after the coupling reaction, followed by thermal emulsification and destruction to deposit the wax onto the pigment particles. google.com This wax coating creates a hydrophobic barrier on the pigment surface, which can significantly improve its performance in non-aqueous systems like plastics and certain types of inks. The increased hydrophobicity can be quantified by methods such as the water sedimentation method, where a longer sedimentation time indicates higher hydrophobicity. google.com This modification can also contribute to improved transparency of the pigment. google.com

Advanced Characterization of Pigment Yellow 180 Solid State Structure and Morphology

Crystallographic Analysis and Crystal Structure Elucidation

The arrangement of molecules in the solid state profoundly influences a pigment's color, stability, and dispersibility. Crystallographic analysis provides fundamental insights into this arrangement.

Powder X-ray Diffraction (PXRD) for Phase Identification and Crystallinity Determination

Powder X-ray Diffraction (PXRD) is a primary and indispensable technique for analyzing the crystalline nature of Pigment Yellow 180. By bombarding a powdered sample with X-rays and analyzing the resulting diffraction pattern, researchers can identify the crystal phase, determine the degree of crystallinity, and estimate the crystallite size.

Studies have shown that while many benzimidazolone pigments exhibit polymorphism (the ability to exist in multiple crystal forms), Pigment Yellow 180 typically crystallizes in a single, stable phase under various solvent treatment conditions. This suggests a high thermodynamic stability of its crystal lattice. The PXRD patterns of Pigment Yellow 180 are typically measured using CuKα radiation.

A key finding from PXRD analysis is that post-synthesis processing, such as solvent treatment, does not alter the fundamental crystal structure of Pigment Yellow 180. researchgate.net However, this treatment does lead to a significant increase in crystallinity and crystal size, which is observable as sharper and more intense peaks in the PXRD pattern. researchgate.net For instance, one study identified a characteristic peak at a 2θ angle of approximately 6.7°, which was used to calculate the crystallite size. The crystallite size, calculated from the full width at half maximum (FWHM) of a diffraction peak using the Scherrer equation, can increase with solvent treatment. epo.org One patent reported a crystallite size of 15.0 nm or more for a specific grade of the pigment. epo.org

The table below summarizes key PXRD findings for Pigment Yellow 180.

| Property | Observation | Significance |

| Polymorphism | Tends to crystallize in a single, stable phase. | Indicates high thermodynamic stability and reliable performance. |

| Solvent Treatment | Does not change the crystal phase but increases crystallinity and crystal size. researchgate.net | Enhances pigment properties like color and stability. |

| Crystallite Size | Can be calculated using the Scherrer equation from PXRD data. epo.org | Correlates with processing conditions and final pigment performance. |

Application of Rietveld Refinement for Structural Parameters

While direct single-crystal X-ray diffraction is the gold standard for crystal structure elucidation, obtaining single crystals of sufficient size and quality for organic pigments can be challenging. In such cases, Rietveld refinement of powder diffraction data offers a powerful alternative for extracting detailed structural parameters.

For complex organic molecules like pigments, a combination of energy minimization and rigid-body Rietveld refinement can be employed to determine the crystal structure from PXRD data. This method has been successfully applied to other pigments to understand their molecular conformation and packing.

Analysis of Hydrogen Bonding Networks and Intermolecular Packing

The benzimidazolone group in Pigment Yellow 180's structure is crucial for forming intermolecular hydrogen bonds. sdc.org.uk These hydrogen bonds, along with van der Waals forces, govern the packing of the pigment molecules in the crystal lattice. The strength and nature of these interactions are directly linked to the pigment's excellent thermal stability and solvent resistance. sdc.org.uk

The molecular structure of Pigment Yellow 180, with its multiple hydrogen bond donor and acceptor sites, facilitates the formation of a robust, three-dimensional network. sdc.org.uknih.gov This network is responsible for the pigment's high fastness properties. sdc.org.uk

Microscopic and Nanoscopic Morphological Characterization

The size, shape, and aggregation of pigment particles significantly impact their application properties, such as color strength, transparency, and dispersibility. Electron microscopy techniques are vital for visualizing these morphological characteristics.

Scanning Electron Microscopy (SEM) for Particle Morphology and Aggregation

Scanning Electron Microscopy (SEM) is widely used to study the particle morphology and state of aggregation of Pigment Yellow 180. SEM images have revealed that in its raw, unprocessed state, the pigment often consists of amorphous particles or small, irregular aggregates. researchgate.net

Following post-synthesis treatment in solvents, SEM analysis shows a distinct evolution in morphology. The initial small, undefined particles transform into larger, more regular, and well-defined crystalline structures, which can be rod-like or blocky. This change in particle size and shape directly correlates with the observed changes in coloristic properties. researchgate.net

Transmission Electron Microscopy (TEM) for Nanoscale Structural Details

Transmission Electron Microscopy (TEM) provides higher resolution images than SEM, allowing for the examination of nanoscale structural details, including the size and shape of primary particles. TEM analysis has been instrumental in confirming the influence of the pigmentation process on the particle size and crystallinity of Pigment Yellow 180. researchgate.net

Studies using TEM have compared the particle size of processed Pigment Yellow 180 with commercially available versions, confirming that specific treatments can produce smaller particles. For example, TEM images of samples treated with methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO) show distinct differences in particle size and aggregation, which helps to explain the variations in their colorimetric properties. researchgate.net The insights gained from TEM are critical for understanding how the pigment's nanoscale characteristics affect its macroscopic performance, such as color hue and dispersion stability. The primary particle size can be determined by observing and averaging the lengths of numerous particles from TEM images. epo.org

The following table summarizes the morphological changes observed with different characterization techniques.

| Technique | Observation on Raw Pigment | Observation on Processed Pigment |

| SEM | Amorphous particles or small, irregular aggregates. researchgate.net | Larger, more regular, and well-defined rod-like or blocky crystals. |

| TEM | Undefined nanoscale features. | Smaller, more distinct primary particles with increased crystallinity. researchgate.net |

Quantitative Analysis of Particle Size Distribution

The particle size and its distribution are critical physical parameters of Pigment Yellow 180, significantly influencing its optical properties, such as color strength and opacity, as well as its dispersibility in application media. morana-rtd.comresearchgate.net Quantitative analysis reveals that the particle size of PY 180 can be tailored for specific applications, with different grades exhibiting distinct distributions.

Research and technical data show a range of particle sizes for Pigment Yellow 180. Some grades have an average particle size of approximately 250 nm, as determined by techniques like dynamic light scattering (DLS). researchgate.net Other analyses indicate a broader distribution, with particle sizes ranging from 0.5 to 2.5 micrometers. morana-rtd.com For specialized applications like ink-jet inks, manufacturing processes are designed to control the primary particle shorter diameter to a much finer range of 30 to 100 nm to ensure optimal performance and stability. nih.gov

Studies using DLS have shown that the particle size distribution for yellow pigments can be wide and sometimes multimodal, with potential peaks around 40 nm and others in the hundreds of nanometers. researchgate.net The control of particle size during synthesis and post-synthesis treatment is a key factor in achieving the desired greenish-yellow hue and high color strength characteristic of PY 180. researchgate.netresearchgate.net

Table 1: Reported Particle Size Data for Pigment Yellow 180

| Parameter | Reported Value(s) | Analysis Technique/Context | Source(s) |

| Average Particle Size | ~250 nm | Technical Data Sheet | |

| Particle Size Range | 0.5 - 2.5 µm | Material Safety Data Sheet | morana-rtd.com |

| Primary Particle Diameter | 30 - 100 nm | Patent for Ink-Jet Application | nih.gov |

| Distribution Profile | Wide, multimodal peaks | Dynamic Light Scattering (DLS) | researchgate.net |

Spectroscopic Elucidation of Molecular and Electronic Structures

Spectroscopic methods are indispensable for probing the molecular framework of Pigment Yellow 180. These techniques provide detailed information on the functional groups, vibrational modes, and electronic transitions that are fundamental to its identity, color, and performance characteristics. morana-rtd.comresearchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a powerful technique for identifying the functional groups present in the Pigment Yellow 180 molecule. The spectrum displays a series of absorption bands, each corresponding to the vibrational frequency of specific chemical bonds. By analyzing these bands, the key structural components of this disazo benzimidazolone pigment can be confirmed. researchgate.netresearchgate.net

The major functional groups in PY 180 include the benzimidazolone ring system, amide linkages, azo groups, aromatic rings, and the central ethylene (B1197577) glycol diether bridge. The FTIR spectrum provides a characteristic fingerprint based on the vibrations of these groups.

Table 2: Characteristic FTIR Absorption Bands for Pigment Yellow 180

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~3200-3400 | N-H Stretching | Amide and Benzimidazolone |

| ~3030-3100 | C-H Stretching | Aromatic Rings |

| ~2850-2960 | C-H Stretching | Aliphatic (CH₂ from ether bridge) |

| ~1690-1710 | C=O Stretching | Benzimidazolone (Urea Carbonyl) |

| ~1650-1670 | C=O Stretching | Amide I band |

| ~1600-1620 | C=N Stretching | Azo Group (-N=N-) |

| ~1590, ~1490, ~1450 | C=C Stretching | Aromatic Rings |

| ~1530-1550 | N-H Bending | Amide II band |

| ~1240-1280 | C-N Stretching | Amide III and Aromatic Amine |

| ~1050-1150 | C-O-C Stretching | Aryl Ether Bridge |

Note: The exact peak positions can vary slightly based on the sample's physical state (e.g., crystallinity, particle size) and the measurement technique. researchgate.netut.ee

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is complementary to FTIR and is particularly effective for identifying vibrations from non-polar bonds and symmetric molecular structures. morana-rtd.com For Pigment Yellow 180, Raman spectroscopy provides a distinct vibrational fingerprint, with strong signals arising from the aromatic rings and the azo (-N=N-) linkages that form the core of the chromophore. researchgate.net

The technique is highly sensitive to the pigment's crystalline structure and molecular conformation. Key vibrational modes observed in the Raman spectrum of PY 180 include skeletal vibrations of the benzimidazolone group and stretching vibrations of the aromatic systems and azo groups. morana-rtd.comresearchgate.net

Table 3: Principal Raman Shifts for Pigment Yellow 180

| Raman Shift (cm⁻¹) | Assignment |

| ~1600-1620 | Aromatic Ring C=C Stretching, C=N Stretching |

| ~1490-1510 | Azobenzene Ring Vibrations |

| ~1400-1420 | Azo Group (-N=N-) Stretching |

| ~1340-1360 | Aromatic Ring Vibrations |

| ~1250-1300 | C-N Stretching, Aromatic C-H Bending |

| ~1150-1180 | Aromatic Ring Vibrations |

Note: Raman shifts are valuable for identifying specific pigment classes. For instance, benzimidazolone pigments often exhibit characteristic bands in the 1480-1620 cm⁻¹ region. morana-rtd.comnih.gov

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹³C Cross-Polarization Magic-Angle Spinning)

Solid-state ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR spectroscopy is a sophisticated technique used to analyze the carbon skeleton of insoluble materials like Pigment Yellow 180. nih.gov It provides detailed information about the different chemical environments of carbon atoms within the molecule, allowing for a thorough structural confirmation in the solid state. The spectrum is typically divided into distinct regions corresponding to aliphatic, aromatic, and carbonyl carbons. researchgate.netyoutube.com

Although a specific experimental spectrum for PY 180 is not widely published, the expected chemical shifts can be predicted based on its known molecular structure and established values for similar functional groups. rsc.orgresearchgate.net The PY 180 molecule contains several distinct carbon types: methyl carbons, aliphatic carbons in the ether linkage, multiple types of aromatic carbons (some bonded to H, others to N or O), and carbonyl carbons in both the amide and benzimidazolone groups.

Table 4: Predicted ¹³C Chemical Shift Regions for Pigment Yellow 180 in Solid-State NMR

| Predicted Chemical Shift (ppm) | Carbon Type | Structural Moiety |

| ~15-25 | sp³ | Methyl group (-CH₃) |

| ~65-75 | sp³ | Ether linkage (-O-CH₂-CH₂-O-) |

| ~110-145 | sp² | Aromatic carbons (Benzene & Benzimidazolone rings) |

| ~160-170 | sp² | Carbonyl (Amide C=O) |

| ~170-180 | sp² | Carbonyl (Benzimidazolone C=O) |

Note: Quaternary carbons, such as the carbonyl carbons and aromatic carbons not bonded to hydrogen, are expected to show signals of lower intensity in a typical CP/MAS experiment. youtube.com

UV-Visible Spectroscopy for Electronic Transitions and Chromatic Properties

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which is directly related to the electronic transitions within a molecule. For a pigment, this technique is fundamental to understanding its color. The vibrant greenish-yellow color of Pigment Yellow 180 is a direct result of its molecular structure, which features an extended system of conjugated double bonds, including two azo groups (-N=N-) that act as the primary chromophore.

This conjugated system absorbs light strongly in the violet-blue portion of the visible spectrum. The light that is not absorbed but reflected is perceived by the human eye as the complementary color, yellow. The precise color shade is fine-tuned by the various substituent groups on the aromatic rings, which can modify the energy levels of the electronic orbitals and thus shift the wavelength of maximum absorption (λmax). researchgate.netresearchgate.net Studies show that the λmax for Pigment Yellow 180 is typically in the range of 400-450 nm. researchgate.net The solvent environment can also influence the absorption spectrum, leading to slight variations in chromaticity. researchgate.net

Table 5: UV-Visible Spectroscopic and Chromatic Properties of Pigment Yellow 180

| Property | Description | Typical Value/Range | Source(s) |

| Color | Greenish-Yellow | - | |

| Chromophore | Disazo (-N=N-) | - | |

| Absorption Region | Violet-Blue | 400 - 450 nm | researchgate.net |

| λmax (in suspension) | Wavelength of Maximum Absorption | ~400 nm | researchgate.net |

| λmax (for quantification) | Wavelength for HPLC/UV Analysis | 420 nm or 450 nm | - |

In-Depth Computational Analysis of Pigment Yellow 180 Remains Elusive in Public Scientific Literature

General computational methods are well-established for analyzing organic pigments; however, their specific application to Pigment Yellow 180 has not been extensively documented in scientific papers. For instance, while Density Functional Theory (DFT) is a standard method for geometry optimization and electronic structure analysis, and its use on Pigment Yellow 180 has been mentioned, the specific outputs of these calculations—such as optimized molecular geometries, bond lengths, and angles—are not provided in the available literature.

Similarly, critical electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, which are crucial for understanding the pigment's color and photoreactivity, have not been specifically reported for Pigment Yellow 180. While general principles of HOMO-LUMO analysis in azo dyes are known, concrete values for this specific compound are absent.

Explorations into the Molecular Electrostatic Potential (ESP) surfaces of Pigment Yellow 180 have been noted in the context of understanding its interaction with solvents. These studies confirm that such computational analyses have been performed, but the detailed ESP maps and the subsequent analysis identifying specific reactive sites on the molecule are not publicly available.

Furthermore, comparative studies employing other quantum chemical methodologies, such as the Hartree-Fock method, against DFT for Pigment Yellow 180 are absent from the reviewed literature. Such comparisons are vital for validating the accuracy of computational models.

In the realm of dynamic behavior, no molecular dynamics (MD) simulation studies for Pigment Yellow 180 were found. MD simulations are essential for understanding how the pigment behaves over time within a medium, such as a polymer or ink, which is critical for predicting its performance and stability. Likewise, there is a lack of published research on the predictive modeling of the reactivity and potential degradation pathways of Pigment Yellow 180. Understanding these pathways is key to predicting the long-term stability and lightfastness of the pigment.

Computational Chemistry and Theoretical Modeling of Pigment Yellow 180

Synergistic Integration of Computational and Experimental Data for Mechanistic Understanding

The mechanistic understanding of Pigment Yellow 180's behavior, particularly during post-synthesis processing, has been significantly advanced by combining computational chemistry with empirical data. A key area of investigation is the pigmentation process in different solvents, where the goal is to achieve specific color targets. Research has effectively demonstrated that a synergistic approach, integrating theoretical calculations with experimental characterization, can elucidate the complex mechanisms governing the pigment's properties.

One such study investigated the solvent effect on the pigmentation behavior of Pigment Yellow 180 through a dissolution-reprecipitation mechanism. researchgate.net This process is crucial as it influences the final chromaticity, crystallinity, and particle size of the pigment. To understand how different solvents drive these changes, researchers employed both computational models and extensive experimental analysis. researchgate.net

Computational Modeling:

Theoretical models were used to predict the interaction between Pigment Yellow 180 and various solvents. The primary computational tools included:

Hansen Solubility Parameters (HSPs): HSPs are used to predict the solubility of a material in a given solvent by breaking down intermolecular forces into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh). The difference in HSPs between the pigment and the solvent (Δδ) provides a measure of their compatibility. The principle is that solvents with HSPs similar to those of the pigment (a low Δδ) are more likely to facilitate the dissolution-reprecipitation process, leading to higher quality pigments. researchgate.net

Molecular Polarity Index (MPI): To refine the predictions made by HSPs, the MPI was used. This index quantifies the influence of the solvent's molecular polarity. The research found that for solvents with similar solubility parameters, a stronger MPI in the solvent correlated with a greater color variation in the final pigment. researchgate.net

Experimental Validation:

The theoretical predictions were correlated with a suite of experimental characterization techniques to observe the actual physical and chemical changes in the pigment. These methods included:

Fourier-Transform Infrared Spectroscopy (FTIR) and Raman Spectroscopy: These techniques were used to confirm that the chemical structure of Pigment Yellow 180 remained unchanged during the pigmentation process in different solvents. researchgate.net

X-ray Diffraction (XRD): XRD analysis was critical in revealing changes to the pigment's physical structure. The data showed that the crystallinity of Pigment Yellow 180 increased during pigmentation, and the extent of this increase was dependent on the solvent used. researchgate.net

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): These imaging techniques provided direct visual evidence of changes in particle size and morphology after treatment in different solvents. researchgate.net

Mechanistic Insights from Data Integration:

By integrating the computational predictions with the experimental results, a clearer picture of the pigmentation mechanism emerged. The study confirmed that the changes in color hue were primarily caused by physical transformations—specifically, increases in crystallinity and particle size—rather than chemical alterations. researchgate.net

The synergistic model works as follows:

Prediction: HSPs and MPI are calculated to predict the suspension behavior of Pigment Yellow 180 in a range of solvents. Solvents with low HSP differences are predicted to be more effective. researchgate.net

Experiment: The pigment is treated in these solvents.

Validation: XRD and TEM confirm that solvents with favorable HSPs and MPI values lead to a more efficient dissolution-reprecipitation process, resulting in increased crystallinity and larger particle sizes. researchgate.net

Correlation: Colorimetric data (Lab* values) quantitatively shows how these physical changes directly impact the final color of the pigment. For instance, among solvents with similar solubility parameters, those with a stronger molecular polarity were found to induce greater color shifts. researchgate.net

This integrated approach provides a powerful predictive tool for tuning the final properties of Pigment Yellow 180, allowing for the selection of optimal solvents to achieve desired color characteristics, thereby saving time and resources compared to a purely trial-and-error experimental approach. researchgate.netacs.org

Research Findings: Colorimetric Data of Pigment Yellow 180 in Various Solvents

The table below presents data from a study where raw Pigment Yellow 180 was treated in different solvents. The colorimetric values were measured using the CIE Lab* color space model to quantify the color differences (ΔE*ab) between the raw and treated samples. researchgate.net

Table 1: Colorimetric Analysis of Pigment Yellow 180 After Solvent Treatment

| Solvent | ΔL* (Lightness Difference) | Δa* (Red-Green Difference) | Δb* (Yellow-Blue Difference) | ΔE*ab (Total Color Difference) | Resulting Hue |

|---|---|---|---|---|---|

| Hexane | -0.16 | -0.22 | 0.98 | 1.02 | Reddish-Yellow |

| Water (H₂O) | -0.32 | -0.36 | 1.54 | 1.62 | Reddish-Yellow |

| Methanol (B129727) (MeOH) | -3.75 | -4.83 | 6.04 | 8.44 | Greenish-Yellow |

| Ethanol (EtOH) | -4.01 | -5.11 | 6.23 | 8.87 | Greenish-Yellow |

| Propanol (PrOH) | -4.23 | -5.28 | 6.57 | 9.32 | Greenish-Yellow |

| Butanol (BuOH) | -4.51 | -5.67 | 6.88 | 9.91 | Greenish-Yellow |

| N-Methyl-2-pyrrolidone (NMP) | -4.89 | -6.01 | 7.11 | 10.45 | Greenish-Yellow |

| Dimethylformamide (DMF) | -5.12 | -6.23 | 7.45 | 10.98 | Greenish-Yellow |

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| Pigment Yellow 180 (C.I. 21290) |

| Hexane |

| Water (H₂O) |

| Methanol (MeOH) |

| Ethanol (EtOH) |

| Propanol (PrOH) |

| Butanol (BuOH) |

| N-Methyl-2-pyrrolidone (NMP) |

| Dimethylformamide (DMF) |

Degradation Pathways and Stability Mechanisms of Pigment Yellow 180

Photodegradation Studies and Mechanisms

The lightfastness of a pigment, its resistance to color change upon exposure to light, is a critical performance metric. Pigment Yellow 180 generally exhibits good to very good lightfastness, with ratings typically falling between 6 and 7 on the Blue Wool Scale, where 8 is considered excellent. origochem.com The inherent stability of its molecular structure contributes significantly to this property.

Mechanistic Investigations of Photochemical Decomposition

The photochemical decomposition of organic pigments like Pigment Yellow 180 is a complex process initiated by the absorption of light energy, particularly in the ultraviolet (UV) region of the spectrum. satra.com This absorption can excite the pigment molecule to a higher energy state, making it more susceptible to chemical reactions that can lead to color loss. The presence of oxygen and moisture can further influence these degradation pathways. vu.nlresearchgate.net

The robust structure of Pigment Yellow 180, featuring stable benzimidazolone groups, provides a degree of protection against photochemical decomposition. The energy absorbed by the molecule can be dissipated through various non-destructive pathways, such as heat or fluorescence, thereby minimizing the chances of chemical bond cleavage. The specific arrangement of the azo groups (–N=N–) and the intramolecular hydrogen bonding within the crystal lattice also play a role in its photostability.

Identification and Characterization of Photodegradation Byproducts (e.g., via LC-MS)

Detailed analysis of the byproducts formed during photodegradation provides valuable insights into the decomposition mechanisms. Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique employed for this purpose. accesson.krnih.gov By separating the complex mixture of compounds resulting from light exposure and identifying their molecular weights and structures, researchers can piece together the degradation pathways.

For azo pigments, photodegradation often involves the cleavage of the azo bond, leading to the formation of smaller, colorless aromatic amine compounds. Oxidation of various parts of the molecule is also a common degradation route. accesson.kr While specific LC-MS studies on the photodegradation byproducts of Pigment Yellow 180 are not extensively detailed in the public domain, the general principles of azo pigment degradation suggest that such byproducts would be expected.

Methodologies for Accelerated Lightfastness Testing

To evaluate the lightfastness of pigments in a practical timeframe, accelerated testing methods are employed. These methods use artificial light sources that mimic the spectral distribution of natural daylight but at a much higher intensity. satra.com

Common methodologies for accelerated lightfastness testing include:

Xenon Arc Lamp Exposure: This is a widely used method as the spectral output of a xenon arc lamp, when appropriately filtered, closely resembles that of natural daylight through glass. satra.comlonroy.com Standardized procedures, such as those outlined in ASTM D4303, specify parameters like irradiance levels, humidity, and temperature to ensure reproducible results. wewontech.commicomlab.com

Fluorescent Lamp Exposure: Various types of fluorescent lamps, including daylight fluorescent and cool white fluorescent lamps, are also used for accelerated testing. wewontech.com These methods can simulate indoor lighting conditions.

Natural Weathering: Exposure to natural daylight in specific locations, such as Florida, provides real-world data, though it is a much slower process. wewontech.comjustpaint.org

During these tests, the color change of the pigment is measured periodically using a spectrophotometer and quantified using color difference equations like CIELAB ΔE*. wewontech.com The results are often compared against a set of Blue Wool Standards, which are fabrics dyed with blue dyes of known, graded lightfastness. satra.com

Thermal Stability and Heat Resistance Mechanisms

Pigment Yellow 180 is renowned for its excellent thermal stability, making it suitable for high-temperature applications like the coloring of engineering plastics. It can withstand temperatures up to 290-300°C. origochem.comxcolorpigment.com

The thermal stability of Pigment Yellow 180 ensures that it maintains its color integrity during the high-temperature processing of plastics like HDPE, PP, and ABS without causing dimensional deformation.

Chemical Resistance and Environmental Stability

In addition to its light and heat stability, Pigment Yellow 180 exhibits good resistance to a range of chemicals, which is crucial for its performance in various environments, including printing inks and coatings. epsilonpigments.comspecialchem.com

Resistance to Acidic and Alkaline Environments

Pigment Yellow 180 demonstrates excellent resistance to both acidic and alkaline conditions, typically achieving a rating of 5 on a scale of 1 to 5, where 5 is excellent. origochem.comepsilonpigments.com This high level of resistance is a direct consequence of its stable chemical structure. The benzimidazolone groups are particularly resistant to hydrolysis and chemical attack from acids and alkalis. This ensures that the pigment does not bleed or change color when exposed to such environments, a critical property for applications like packaging inks that may come into contact with various substances.

Table of Fastness Properties for Pigment Yellow 180

| Property | Rating/Value |

| Light Fastness | 6-7 origochem.com |

| Heat Resistance | 290-300 °C origochem.comxcolorpigment.com |

| Water Resistance | 5 epsilonpigments.com |

| Oil Resistance | 4-5 epsilonpigments.comzeyachem.net |

| Acid Resistance | 5 origochem.comepsilonpigments.com |

| Alkali Resistance | 5 origochem.comepsilonpigments.com |

| Alcohol Resistance | 4-5 epsilonpigments.comzeyachem.net |

| Migration Resistance | 5 origochem.comepsilonpigments.com |

Note: Fastness properties are typically rated on a scale of 1 to 5 or 1 to 8, with the higher number indicating better performance.

Solvent Resistance Studies

The performance of Pigment Yellow 180 when exposed to various solvents is a critical aspect of its stability, particularly in applications such as inks and coatings where it is in direct contact with different chemical environments. Studies on its solvent resistance provide valuable insights into its durability and suitability for these applications.

Research has shown that Pigment Yellow 180 exhibits strong resistance to a range of organic solvents. pigments.com This resilience is crucial for its use in solvent-based printing inks and industrial coatings. The pigment's interaction with different solvents has been a subject of investigation to understand its behavior in various formulations. researchgate.net

A study investigating the pigmentation behaviors of Pigment Yellow 180 in ten different solvents revealed that the color hue can vary from a reddish-yellow to a greenish-yellow depending on the solvent used. researchgate.net This phenomenon is linked to the dissolution and reprecipitation process during pigmentation, which influences the pigment's crystallinity and particle size. researchgate.net The study utilized Hansen solubility parameters (HSPs) to understand the suspension behavior and found that high-quality pigments are generally obtained from solvents with low HSP differences when compared to the pigment itself. researchgate.net

The following table summarizes the solvent resistance properties of Pigment Yellow 180 based on available data. The resistance is typically rated on a scale, for instance, from 1 to 5, where 5 denotes excellent resistance and 1 indicates poor resistance.

| Solvent/Chemical | Resistance Rating | Reference |

|---|---|---|

| Water | 5 | zeyachem.net |

| Ethanol | 4-5 | zeyachem.net |

| Ethyl Acetate (B1210297) | 5 | |

| White Spirit | 5 | |

| Oil | 4 | zeyachem.net |

| Acid | 5 | pigments.comzeyachem.net |

| Alkali | 5 | pigments.comzeyachem.net |

| Soap | Very Good | pigments.com |

| Organic Solvents (General) | Excellent | pigments.com |

Long-term Aging Phenomena and Performance Retention in Applied Systems

The long-term stability and performance of Pigment Yellow 180 in various applied systems, such as plastics and inks, are of paramount importance for ensuring the longevity and durability of the final products. finelandchem.com Its excellent lightfastness and weather resistance contribute significantly to its ability to retain its color and performance characteristics over extended periods. finelandchem.com

In plastic applications, Pigment Yellow 180 is valued for its high heat stability, reaching up to 290°C in High-Density Polyethylene (B3416737) (HDPE), and its resistance to migration in polymers like PVC. This ensures that the color remains stable and does not bleed or fade, even under harsh processing conditions and long-term use. Its lightfastness in plastics is generally rated as 6-7 on the blue wool scale, indicating good to very good resistance to fading upon light exposure. zeyachem.net This makes it suitable for applications that require low warping, such as in cable sheathing. pigments.com

For printing inks, particularly high-end applications like metal decorative and packaging inks, the pigment's stability is crucial. It demonstrates good dispersion and flocculation stability in both solvent-based and water-based ink systems. This ensures that the ink maintains its intended color strength, gloss, and transparency over time. precisechem.com The excellent fastness properties of Pigment Yellow 180 make it a preferred choice when the performance of other pigments, such as Pigment Yellow 13 or Pigment Yellow 17, is insufficient. precisechem.com

The inherent chemical stability of Pigment Yellow 180, attributed to its benzimidazolone structure, provides a strong foundation for its long-term performance. The consistent crystal phase of the pigment suggests a high thermodynamic stability of its crystal lattice, which contributes to its reliable performance across different applications. While abiotic degradation through hydrolysis is not a significant concern, the primary mechanism of color loss over extended periods is typically photochemical degradation due to prolonged UV exposure. However, the molecular design of Pigment Yellow 180 is adept at mitigating this, ensuring excellent performance retention.

Interactions of Pigment Yellow 180 with Dispersing Media and Polymer Matrices

Dispersion Behavior and Rheological Properties in Liquid Systems

The dispersion of Pigment Yellow 180 in liquid systems is a foundational step for its use in inks and coatings. The stability and flow characteristics of these dispersions are of paramount importance. The pigment is noted for its very good rheological behavior, making it suitable for various printing applications. precisechem.com

The inherent dispersibility of Pigment Yellow 180, particularly in aqueous systems, can be low. epo.orgdyestuffintermediates.com Several factors significantly influence its ability to form stable dispersions and resist re-aggregation.

The particle size and surface properties of the pigment are crucial; surface modification is often necessary to improve its performance in non-organic systems. guidechem.com This can be achieved by adding emulsifiers or other dispersants. guidechem.com For instance, a preparation method for a Pigment Yellow 180 dispersion involves crushing the powder and mixing it with specific surfactants like cetyl sodium sulfate (B86663) and Tween 65, followed by ultrasonic processing to enhance dispersibility. google.com

In solvent-based systems, the choice of solvent is critical. Studies using Hansen solubility parameters (HSPs) show that solvents with parameters similar to Pigment Yellow 180 can yield higher quality pigment dispersions. researchgate.net The molecular polarity of the solvent also plays a significant role; a stronger molecular polarity index (MPI) in the solvent can lead to greater color variation. researchgate.net

For aqueous inkjet inks, where dispersibility is a known challenge, specialized dispersants are employed. epo.org Block copolymers with specific acid and amine values have been developed to enhance the dispersion of Pigment Yellow 180 in water. epo.org The use of pigment derivatives, or synergists, can also aid in achieving a stable dispersion. epo.org

Furthermore, the manufacturing process itself can be controlled to prevent aggregation. By carrying out the azo coupling step at lower temperatures and under slower conditions, the formation of large agglomerates can be minimized, resulting in a pigment with smaller, more transparent particles. google.com In some high-end printing inks, Pigment Yellow 180 demonstrates good dispersion and flocculation stability.

Pigment Yellow 180 is recognized for contributing to favorable rheological properties in formulations. precisechem.com The viscosity of a pigment dispersion is a key parameter, especially for applications like inkjet printing. For aqueous inkjet inks containing Pigment Yellow 180, a target viscosity range of 1 to 30 mPa·s at 25°C is considered preferable to ensure good storage stability and jetting performance. epo.org

The concentration of solids in the dispersion directly impacts its viscosity. During the grinding or milling stage of pigment processing, the amount of solvent used is carefully controlled to maintain an appropriate viscosity for efficient particle size reduction. epo.org

Pigment-Polymer Matrix Interactions

When incorporated into plastics, the interaction between Pigment Yellow 180 and the polymer matrix dictates the final properties of the composite material, including color strength, heat stability, and mechanical integrity. It is particularly noted for its suitability in plastics due to its high heat resistance and lack of migration in plasticized PVC. additivesforpolymer.com

Pigment Yellow 180, with the chemical formula C₃₆H₃₂N₁₀O₈, is a disazo pigment belonging to the benzimidazolone chemical family. dyestuffintermediates.compigments.comprecisechem.com The benzimidazolone groups within its molecular structure are key to its excellent stability and fastness properties.

The surface of the pigment particles can be intentionally modified to alter its interaction with the surrounding matrix. For example, a surface treatment with wax can be applied to increase the pigment's hydrophobicity. google.com The specific surface area of a particular grade of Pigment Yellow 180 has been measured at 24 m²/g, a factor that influences its interaction with polymers and dispersing agents. guidechem.com

Table 1: Chemical and Physical Properties of Pigment Yellow 180

| Property | Value/Description | Source(s) |

|---|---|---|

| Chemical Class | Disazo / Benzimidazolone | pigments.com |

| C.I. Name | Pigment Yellow 180 | dyestuffintermediates.com |

| C.I. Number | 21290 | dyestuffintermediates.com |

| CAS Number | 77804-81-0 | dyestuffintermediates.comfinelandchem.com |

| Molecular Formula | C₃₆H₃₂N₁₀O₈ | dyestuffintermediates.comfinelandchem.com |

| Specific Surface Area | 24 m²/g | guidechem.com |

| Density | ~1.42 g/cm³ | finelandchem.com |

The polarity and surface charge of Pigment Yellow 180 particles affect their adhesion to polymer matrices. The pigment's extremely low specific conductivity is a notable characteristic, particularly valued in solvent-based packaging printing inks. precisechem.com The interaction between the pigment and solvents of varying polarities, as indicated by the Molecular Polarity Index (MPI), affects the pigment's chromaticity, suggesting that polarity is a key factor in interfacial interactions. researchgate.net

The development of specialized dispersants, such as block copolymers with defined acid and amine values for aqueous systems, highlights the importance of managing surface charge to achieve stable dispersions and effective pigment-matrix interaction. epo.org

The concentration, or loading, of Pigment Yellow 180 within a polymer matrix has a direct and significant impact on the optical and mechanical properties of the final composite. The pigment is known for its high tinting strength; for example, a concentration of just 0.3% is required to achieve a 1/3 standard color depth in high-density polyethylene (B3416737) (HDPE) containing 1% titanium dioxide. guidechem.com

In translucent or transparent materials, the pigment loading affects optical properties like translucency. In studies on dental resin composites, increasing the concentration of yellow pigment led to a decrease in translucency. researchgate.net This effect, however, tends to plateau, with further additions of pigment beyond a certain concentration (e.g., >0.02%) having a minimal additional impact on translucency. researchgate.net The pigment concentration can also influence the mechanical properties of the composite. nih.gov

The amount of dispersant required is often tied to the pigment concentration. For instance, in some aqueous dispersions, the block copolymer content is recommended to be between 5 and 50 parts by mass per 100 parts by mass of the pigment. epo.org

Table 2: Effect of Pigment Concentration on Composite Properties

| Property | Observation | System Context | Source(s) |

|---|---|---|---|

| Tinting Strength | High; 0.3% pigment needed for 1/3 standard depth in HDPE with 1% TiO₂. | High-Density Polyethylene (HDPE) | guidechem.com |

| Translucency | Decreases as pigment concentration increases. | Experimental Dental Resin Composites | researchgate.net |

| Translucency Plateau | Translucency ceases to be significantly influenced at concentrations >0.02%. | Experimental Dental Resin Composites | researchgate.net |

| Warpage | Does not affect the shrinkage of plastic. | Plastics (e.g., HDPE) | additivesforpolymer.com |

Strategies for Enhancing Pigment-Matrix Compatibility and Dispersion

Achieving optimal performance of Pigment Yellow 180 hinges on its successful dispersion and stabilization within the application medium. Poor dispersion can lead to issues like color inconsistencies, reduced tinting strength, and compromised mechanical properties of the final product. Several strategies are employed to enhance the compatibility between the pigment and the polymer matrix, thereby improving dispersion.

Surface Treatment: Surface modification of Pigment Yellow 180 is a key strategy to improve its properties. guidechem.com This can involve coating the pigment particles with various substances to alter their surface chemistry. For instance, treating the pigment surface with a wax can increase its hydrophobicity. google.com One patented method involves using a fine slurry of 5-acetoacetylamino-benzimidazolone during the coupling reaction to produce a more transparent pigment. google.com This process can be followed by a surface treatment with wax to further enhance its properties. google.com Another approach involves coating the pigment with a layer of silica, which can then be further modified with a silane (B1218182) coupling agent to improve its dispersibility in organic solvents. researchgate.net

Use of Dispersants and Additives: The addition of dispersants, emulsifiers, or other additives is a common method to improve the dispersion of Pigment Yellow 180. guidechem.com These additives work by adsorbing onto the pigment surface, providing steric or electrostatic stabilization that prevents the particles from re-agglomerating. For aqueous systems, block copolymers with specific acid and amine values have been shown to enhance the dispersibility and storage stability of Pigment Yellow 180 in ink-jet inks. epo.org In a patented method for creating a Pigment Yellow 180 dispersion liquid, cetyl sodium sulfate, tween 65, and rosin (B192284) alcohol are used in conjunction with ultrasonic processing to achieve good dispersity. google.com

Control of Particle Size and Morphology: The particle size and shape of Pigment Yellow 180 significantly influence its interaction with the matrix. guidechem.com Smaller, more uniform particles generally lead to better dispersion and higher color strength. specialchem.com The manufacturing process can be controlled to produce pigments with specific particle characteristics. For example, carrying out the azo coupling reaction under slower and lower temperature conditions can prevent pigment aggregation and result in smaller, more transparent particles. google.com The aspect ratio and shorter diameter of the primary pigment particles, along with the crystallite size, have been identified as crucial factors for achieving excellent optical density and light fastness in ink-jet applications. epo.org

Interactive Data Table: Strategies for Enhancing Pigment-Matrix Compatibility

| Strategy | Description | Examples |

| Surface Treatment | Modifying the pigment surface to improve compatibility. | Coating with wax for increased hydrophobicity google.com; Treatment with a fine slurry of 5-acetoacetylamino-benzimidazolone for transparency google.com; Silica and silane coupling agent coating for improved dispersion in organic solvents. researchgate.net |

| Use of Dispersants | Adding substances to prevent pigment agglomeration. | Block copolymers for aqueous ink-jet inks epo.org; Cetyl sodium sulfate, tween 65, and rosin alcohol for dispersion liquids. google.com |

| Particle Size Control | Optimizing pigment particle size and shape for better dispersion. | Slower, low-temperature coupling reaction for smaller particles google.com; Controlling aspect ratio and crystallite size for ink-jet applications. epo.org |

Coloristic Performance and Optical Properties in Applied Systems

The visual and optical characteristics of Pigment Yellow 180 are of paramount importance in its applications, which include plastics, inks, and coatings. precisechem.com

Advanced Chromaticity Analysis using CIE Lab* Color Space

The CIE Lab* color space is a three-dimensional model that provides a quantitative description of color. In this system, L* represents lightness, a* represents the red-green axis, and b* represents the yellow-blue axis. This model is instrumental in analyzing the chromaticity of Pigment Yellow 180. researchgate.net

Research has shown that the colorimetric properties of Pigment Yellow 180 can vary depending on the solvent used during post-processing. researchgate.net A study investigating the effect of different solvents on the pigment's chromaticity revealed that the color hue can shift from reddish-yellow to greenish-yellow. researchgate.net This variation is attributed to changes in the pigment's crystallinity and particle size. researchgate.net An increase in crystallinity and particle size generally leads to an increase in lightness (L) and a shift towards a more greenish-yellow hue (a more negative a value and a more positive b* value).

Interactive Data Table: CIE Lab* Values of Pigment Yellow 180 in Different Polymers

| Polymer | L | a | b* | Hue Angle (°) | Chroma |

| PE | - | - | - | 88.3 | 74.9 |

| PP | - | - | - | 88.5 | 75.2 |

| PVC | - | - | - | 88.7 | 75.9 |

| PS | - | - | - | 87.6 | 76.1 |

| ABS | - | - | - | 88.9 | 76.7 |

| PC | - | - | - | 89.9 | 73.8 |

Data sourced from a technical datasheet for a specific grade of Pigment Yellow 180 (PV Fast Yellow HG). heubach.com

Understanding Factors Influencing Hue, Tinting Strength, and Color Strength

Particle Size and Crystallinity: As mentioned, the particle size and crystallinity of the pigment are crucial. researchgate.net Finer particles generally result in higher tinting strength. specialchem.com The post-processing of Pigment Yellow 180 in different solvents can lead to variations in crystallinity and particle size, which in turn affects the chromaticity. researchgate.net

Dispersion Quality: The degree of dispersion directly impacts the color strength. Good dispersion ensures that the pigment particles are evenly distributed, maximizing their ability to absorb and scatter light.

Polymer Matrix: The type of polymer in which the pigment is incorporated can also affect its coloristic properties. heubach.com The refractive index of the polymer and its interaction with the pigment surface can influence the final perceived color.

Pigment Concentration: The concentration of the pigment in the application medium will naturally affect the color strength. additivesforpolymer.com

Pigment Yellow 180 is known for its high color strength. ulprospector.com It is a greenish-yellow pigment, and its hue can be fine-tuned by mixing it with other pigments. google.com

Research into Transparency and Hiding Power Characteristics

Pigment Yellow 180 is generally described as a semi-transparent or semi-opaque pigment. additivesforpolymer.comzeyachem.net The transparency or hiding power (opacity) is largely dependent on the pigment's particle size and its dispersion in the medium.

Research has focused on methods to enhance the transparency of Pigment Yellow 180. One approach involves controlling the synthesis process, specifically the azo coupling reaction, to produce smaller particles. google.com A patented method describes producing a highly transparent Pigment Yellow 180 by using a fine slurry of the coupling component during synthesis. google.com This improved transparency is quantified by a change in the L* value (dL value) of -2 or less when measured against a control. google.com

The hiding power of a pigment is its ability to obscure the substrate to which it is applied. scispace.com While related to tinting strength, it is a distinct property. scispace.com For Pigment Yellow 180, which has applications in both transparent and opaque systems, the ability to control its transparency is a significant advantage. For instance, in applications like color filters, high transparency is essential, whereas in other applications like some plastics and coatings, a certain degree of opacity might be desired. google.com

Applications and Innovative Research Directions for Pigment Yellow 180

Performance Optimization in Traditional Application Sectors

Pigment Yellow 180 is a high-performance pigment valued for its excellent fastness properties, making it a preferred choice across various industries. newcolorchemicals.com Its robust nature allows it to serve as a reliable replacement for pigments containing cadmium, lead chromate, and diarylide. heubach.com

Coatings and Paints for Architectural and Automotive Finishes

In the realm of coatings, Pigment Yellow 180 is recognized for its strong, pure, and transparent greenish-yellow hue, coupled with excellent fastness. precisechem.com It is recommended for use in powder coatings and general industrial paints. precisechem.com For architectural paints, its long-lasting coloration is ideal for exterior wall coatings. oopscolor.com In the automotive sector, it is utilized in both original equipment manufacturer (OEM) and refinish paints, offering excellent light and weather resistance. klarint.com Specifically, pre-dispersed forms of Pigment Yellow 180, such as those in cellulose (B213188) acetate (B1210297) butyrate (B1204436) (CAB) chips, are employed in automotive interior and exterior decorative paints, as well as motorcycle paints. klarint.commade-in-china.com These pigment preparations ensure high light resistance, transparency, and anti-agglutinating properties, which are crucial for high-quality finishes. made-in-china.com

Plastics and Polymer Composites: Durability and Color Retention

Pigment Yellow 180 is extensively used for coloring a wide array of plastics, including PVC, polyolefins (PP, PE), ABS, and engineering plastics, owing to its high heat stability and excellent migration resistance. dyestuffintermediates.com It exhibits remarkable heat resistance, stable up to 290°C in HDPE, and does not cause warping, making it suitable for applications like cable sheathing. precisechem.com Its good dispersion characteristics and resistance to migration in soft PVC further enhance its utility in this sector. chinaplasonline.comguidechem.com The pigment's high tinting strength is also a key advantage; for instance, only a small percentage is needed to achieve a standard color depth in high-density polyethylene (B3416737). guidechem.com

Printing Inks and Digital Printing Technologies

The printing industry widely employs Pigment Yellow 180 in various ink formulations. It is suitable for high-end printing inks, including solvent-based, water-based, and UV inks for packaging, as well as metal decorative inks. zeyachem.net Its good dispersion and flocculation stability are particularly beneficial in these applications. zeyachem.net The pigment's high color strength, gloss, and transparency, combined with very good rheological properties and excellent fastness, make it a superior choice over pigments like Pigment Yellow 13 and Pigment Yellow 17 in demanding applications. precisechem.com It is also used in offset inks and for the coloration of synthetic fiber pulps.

Color Filters for Displays and Specialty Toners

The unique properties of Pigment Yellow 180 extend to the manufacturing of color filters for liquid crystal displays and specialty toners for printers and copiers. researchgate.netgoogle.com Its ability to be produced with high transparency is a key factor for its use in color filters. google.com Research has focused on optimizing synthesis processes to create smaller, more transparent pigment particles suitable for these advanced applications. google.com

Exploration of Advanced and Specialty Research Applications

Beyond its traditional uses, Pigment Yellow 180 is finding a place in specialized areas of scientific research.

Utilization as a Standard Pigment in Azo Compound Chemical Analysis

In the field of analytical chemistry, Pigment Yellow 180 serves as a standard for colorimetric analysis. Its well-defined chemical structure and stability make it a reliable reference material. For instance, it can be analyzed using reverse-phase high-performance liquid chromatography (HPLC) under simple conditions, a method that is scalable for preparative separation to isolate impurities. sielc.com This application is crucial for the quality control and characterization of other azo compounds.

Investigations into Potential in Biological Staining and Labeling Methodologies

Pigment Yellow 180 (C.I. 21290) is recognized for its potential applications in the field of biological sciences, specifically in staining and labeling. Its use as a colorant in biological staining techniques allows for the visualization of various cellular components and structures. The inherent stability and biocompatibility of Pigment Yellow 180 have also led to investigations into its use in medical applications.